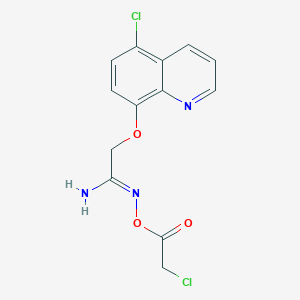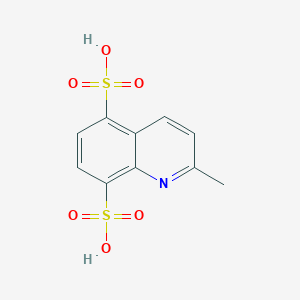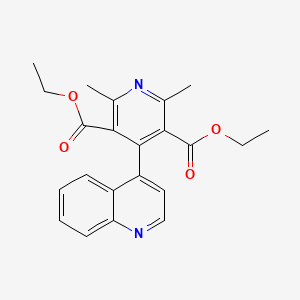
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is a heterocyclic compound that features a furan ring fused with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylfuran-2(5H)-one with sodium azide and a copper(I) catalyst to form the triazole ring via a Huisgen cycloaddition reaction. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which allow for better control over reaction parameters and improved yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions include various substituted furanones, dihydrotriazoles, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In organic synthesis, 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
In medicinal chemistry, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole moiety is known for its bioisosteric properties, which can enhance the biological activity and stability of drug candidates. Research has indicated its potential use in developing antimicrobial, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and materials engineering, where it can contribute to the development of new materials with desirable properties.
作用机制
The mechanism by which 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one exerts its effects is primarily through interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the furan ring can participate in electron-donating or withdrawing interactions, modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Methyl-3-(1H-1,2,3-triazol-1-yl)thiophene-2(5H)-one: Similar structure but with a thiophene ring instead of a furan ring.
4-Methyl-3-(1H-1,2,3-triazol-1-yl)pyrrole-2(5H)-one: Contains a pyrrole ring instead of a furan ring.
4-Methyl-3-(1H-1,2,3-triazol-1-yl)benzofuran-2(5H)-one: Features a benzofuran ring, adding aromaticity and rigidity to the structure.
Uniqueness
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is unique due to the combination of the furan and triazole rings, which imparts distinct electronic and steric properties. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design, distinguishing it from other similar compounds.
属性
分子式 |
C7H7N3O2 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
3-methyl-4-(triazol-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-5-4-12-7(11)6(5)10-3-2-8-9-10/h2-3H,4H2,1H3 |
InChI 键 |
SCXVQSQRYXGDMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC1)N2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




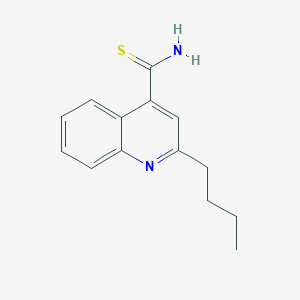
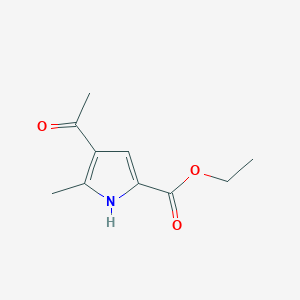
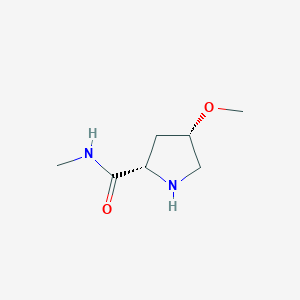

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

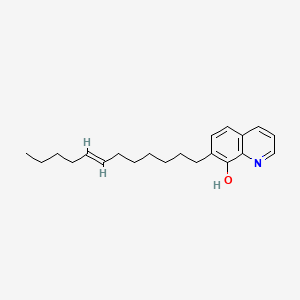
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)

